molecular formula C7H11NO3 B2376667 2-(4-Oxopiperidin-1-yl)acetic acid CAS No. 218772-96-4

2-(4-Oxopiperidin-1-yl)acetic acid

Cat. No.: B2376667
CAS No.: 218772-96-4
M. Wt: 157.169
InChI Key: ZBUSEZWKXFKLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxopiperidin-1-yl)acetic acid is an organic compound with the molecular formula C7H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxopiperidin-1-yl)acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using sodium chlorite under controlled conditions. The process is designed to be efficient and cost-effective, often utilizing simple slurry or recrystallization techniques to purify the product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to a lactam.

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Sodium chlorite in the presence of CO2.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

2-(4-Oxopiperidin-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as a precursor to various biologically active molecules, influencing pathways related to its derivatives. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

  • 2-(2-Oxopiperidin-1-yl)acetic acid
  • 2-(4-Hydroxypiperidin-1-yl)acetic acid
  • N-substituted piperidine derivatives

Comparison: 2-(4-Oxopiperidin-1-yl)acetic acid is unique due to its specific structural features, which allow for diverse chemical modifications. Compared to similar compounds, it offers distinct reactivity and potential for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

2-(4-oxopiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUSEZWKXFKLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.